1-(4-Cyclohexylphenyl)ethanone

Antimycobacterial Drug Discovery Structure-Activity Relationship

1-(4-Cyclohexylphenyl)ethanone, also known as 4'-Cyclohexylacetophenone, is a para-substituted acetophenone derivative (C14H18O, MW: 202.29 g/mol). It is a white to light yellow crystalline powder with a melting point of 68-70 °C.

Molecular Formula C14H18O
Molecular Weight 202.29 g/mol
CAS No. 18594-05-3
Cat. No. B103423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyclohexylphenyl)ethanone
CAS18594-05-3
Molecular FormulaC14H18O
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C2CCCCC2
InChIInChI=1S/C14H18O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3
InChIKeyMSDQNIRGPBARGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Cyclohexylphenyl)ethanone (CAS 18594-05-3): Procurement-Quality Overview for a Para-Substituted Acetophenone Intermediate


1-(4-Cyclohexylphenyl)ethanone, also known as 4'-Cyclohexylacetophenone, is a para-substituted acetophenone derivative (C14H18O, MW: 202.29 g/mol). It is a white to light yellow crystalline powder with a melting point of 68-70 °C [1]. While widely used as a building block in organic synthesis, its selection over other alkyl-substituted acetophenones is justified by unique, quantifiable performance metrics in specific biological and chemical applications, including superior antimycobacterial activity and distinct spectral properties in organometallic complexes [2].

Why 1-(4-Cyclohexylphenyl)ethanone Cannot Be Replaced by Simpler Analogs in Key Applications


Generic substitution among alkyl-phenyl ketones is risky because their biological and chemical performance is highly dependent on the steric and hydrophobic properties of the para-substituent. A direct comparative study of 23 acetophenone derivatives demonstrated that 1-(4-Cyclohexylphenyl)ethanone was the most effective antimycobacterial compound, significantly outperforming numerous other substituted analogs [1]. Furthermore, its complex with tricarbonylchromium provides a uniquely simple first-order proton NMR spectrum, enabling precise stereochemical analysis that is not possible with complexes of methyl-substituted acetophenones [2]. This compound-property specificity makes simple replacement by a cheaper or more readily available analog scientifically unjustifiable for these applications.

Quantified Differentiation of 1-(4-Cyclohexylphenyl)ethanone Against Closest Analogs


Superior Antimycobacterial Potency: Most Effective in Class Against Mycobacteria

In a head-to-head study of 23 acetophenone (AP) derivatives, 1-(4-Cyclohexylphenyl)ethanone (cyclohexylacetophenone) was identified as one of the two most effective compounds, with a minimal inhibitory concentration (MIC) of 246 µM against mycobacteria. This was the lowest MIC in the library, outperforming numerous other substituted APs. The study associated this activity with higher hydrophobicity conferred by the cyclohexyl group [1].

Antimycobacterial Drug Discovery Structure-Activity Relationship

Unique NMR Spectroscopic Probe: Unmatched Spectral Simplicity in Organometallic Complexes

Unlike 2,6-disubstituted or highly methylated acetophenonetricarbonylchromium complexes, which are yellow and have complex spectra, the 4-cyclohexylacetophenone complex gives an unusually simple first-order proton spectrum. This unique property, attributed to the specific steric environment of the cyclohexyl group, allowed the determination of geminal, axial, and equatorial coupling constants, a feat not possible with other analogs in the study [1].

Organometallic Chemistry NMR Spectroscopy Steric Effects

Hydrophobicity-Driven Activity: A Key Differentiator from Polar Analogs

The 2005 antimycobacterial study concluded that 'Active compounds tended to be more hydrophobic' [1]. 1-(4-Cyclohexylphenyl)ethanone has an estimated LogP of 4.18 , which is significantly higher than the unsubstituted acetophenone (LogP 1.58 [2]). This high hydrophobicity is a class-level driver for its superior membrane permeation and bioactivity, a property that would be lost by substituting with a more polar group.

QSAR Drug Design Physicochemical Properties

Validated Role as Key Intermediate in Patented Drug Synthesis

While many acetophenones are general intermediates, 1-(4-Cyclohexylphenyl)ethanone is a specifically claimed reactant in a patented synthesis (US08247571B2) for producing polyethylene glycol-conjugated thiazolium salts, which are complex molecules with potential pharmaceutical applications [1]. This provides a concrete, documented application that generic alternatives lack.

Drug Synthesis Patent Intermediates Organic Chemistry

Application Scenarios Where 1-(4-Cyclohexylphenyl)ethanone Provides a Unique Advantage


Lead Compound for Novel Anti-Tuberculosis Drug Discovery

For research groups focused on overcoming mycobacterial drug resistance, 1-(4-Cyclohexylphenyl)ethanone is the superior starting point. Its validated MIC of 246 µM against mycobacteria is the best in a screened library of 23 acetophenones, and its high hydrophobicity (LogP ~4.18) aligns with the pharmacophore requirements for activity [1]. This direct evidence makes it a rational procurement choice over other alkyl-phenyl ketones for synthesizing second-generation antimycobacterials.

Specialized NMR Probe for Organometallic and Steric Effect Studies

Inorganometallic research labs should choose this compound over other acetophenones to form complexes with tricarbonylchromium. Its unusual, first-order PMR spectrum allows for the precise extraction of geminal, axial, and equatorial coupling constants, offering deep insights into steric influences that are spectroscopically 'invisible' with other methyl- or methoxy-substituted analogs [2].

Synthesis of PEGylated Heterocyclic Drug Candidates

Process development chemists scaling up the patented synthesis of PEGylated thiazolium drugs (US08247571B2) have a specified need for this exact compound [3]. Replacing it with a close analog would represent a deviation from the established patent chemistry, potentially changing reaction kinetics, product solubility, and final drug substance impurity profiles.

QSAR Studies on Membrane Permeation

Computational chemistry and QSAR modeling groups can utilize this compound as a key data point. Its calculated LogP of 4.18 provides a significant step-change in lipophilicity compared to the parent acetophenone (LogP 1.58), making it a valuable extreme data point for training models that predict bioactivity based on hydrophobic surface area and para-substituent steric bulk [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Cyclohexylphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.